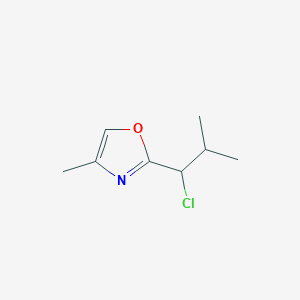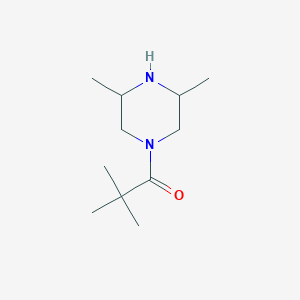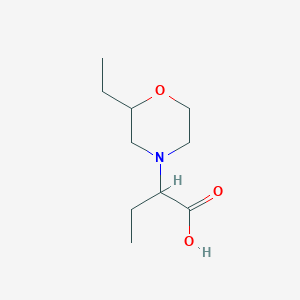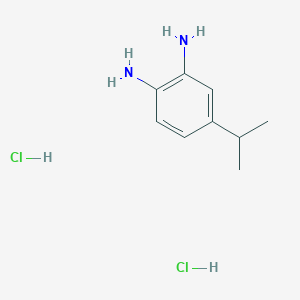
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12F2N. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, making it a fluorinated aromatic amine. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a fluorinating agent, followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of pharmaceuticals targeting neurological disorders.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluoro-3-methylphenyl)ethan-1-amine
- 2-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual fluorination enhances its stability and binding properties compared to similar compounds with only one fluorine atom .
Eigenschaften
Molekularformel |
C9H11F2N |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,9H,5,12H2,1H3 |
InChI-Schlüssel |
CJMJVQUABQLJRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(CF)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13222906.png)



![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)

![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
amine](/img/structure/B13222983.png)


![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)

![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
